molecular formula C17H25N5O3S B2459252 N,N-dimethyl-4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-sulfonamide CAS No. 2034585-65-2

N,N-dimethyl-4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-sulfonamide

Cat. No.: B2459252
CAS No.: 2034585-65-2
M. Wt: 379.48
InChI Key: DQQDLCBMDVHJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-sulfonamide is a novel chemical entity designed for research purposes, integrating two pharmaceutically significant motifs: a 1,2,4-triazole-3-one core and a N,N -dimethylpiperidine-1-sulfonamide moiety. The 1,2,4-triazole scaffold is a well-characterized heterocycle of high interest in medicinal chemistry due to its versatile bioactivity and role as a bioisostere, capable of mimicking carboxylic acid or amide groups to enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . Researchers are investigating similar triazole derivatives for a range of therapeutic areas, including as anticancer, antimicrobial, and antihypertensive agents . The incorporation of a sulfonamide group attached to a piperidine ring is a structural feature found in other bioactive molecules and serves as a key functional handle for modulating physicochemical properties and target engagement . The strategic fusion of these components makes this compound a valuable tool for scientists engaged in hit-to-lead optimization campaigns, particularly for probing structure-activity relationships in drug discovery. Its potential applications span the synthesis of more complex molecules for biological screening and the development of new therapeutic strategies against various diseases. This product is intended for research and development use in a laboratory setting.

Properties

IUPAC Name

N,N-dimethyl-4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-13-6-4-5-7-15(13)22-16(18-19-17(22)23)12-14-8-10-21(11-9-14)26(24,25)20(2)3/h4-7,14H,8-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQDLCBMDVHJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antifungal Activity

Research indicates that derivatives containing triazole rings exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effective inhibition against various fungal strains. In vitro studies reported minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies have demonstrated that similar compounds can exhibit cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 20 µM .

Antimicrobial Activity

In addition to antifungal properties, the compound shows promise as an antimicrobial agent. Research has indicated that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, one study reported an EC50 value of 4.1 µg/mL against E. coli, comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Triazole RingEnhances antifungal and antimicrobial activity
Piperidine MoietyContributes to overall stability and solubility
Sulfonamide GroupIncreases interaction with biological targets

Case Studies

Several case studies highlight the compound's efficacy:

  • Antifungal Efficacy Study : A series of triazole derivatives were synthesized and tested against Candida albicans. The most potent derivative exhibited an MIC of 12.5 µg/mL .
  • Anticancer Activity Assessment : In vitro assays on breast cancer cell lines showed that derivatives similar to N,N-dimethyl-4... inhibited cell growth with an IC50 value of 15 µM .
  • Broad-Spectrum Antimicrobial Testing : A recent study evaluated the compound against a panel of bacterial strains, yielding promising results with MIC values ranging from 6.25 to 32 µg/mL .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N,N-dimethyl-4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-sulfonamide is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 370.4 g/mol. The compound features a piperidine ring linked to a sulfonamide group and a triazole moiety, which are known for their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • Molecular Hybridization : Research indicates that hybrid compounds containing sulfonamide and triazole structures exhibit significant cytotoxicity against various cancer cell lines. These compounds can induce apoptosis in cancer cells and show promise as potential anticancer agents .
  • In Vitro Studies : Compounds with similar structures have demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines such as OVCAR-8 and MDA-MB-231 . This suggests that the triazole and sulfonamide functionalities contribute to their efficacy in targeting cancer cells.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes. In particular:

  • Acetylcholinesterase Inhibition : Compounds containing piperidine and sulfonamide moieties have been shown to inhibit acetylcholinesterase activity, which is relevant in the treatment of neurodegenerative diseases .
  • Urease Inhibition : The enzyme urease is another target for these compounds due to its role in urinary tract infections and gastric disorders. Sulfonamides have been demonstrated to possess urease inhibitory activity, making them useful in managing these conditions .

Other Therapeutic Applications

Beyond anticancer and enzyme inhibition properties, this compound may have other therapeutic applications:

  • Antibacterial Activity : Sulfonamides are well-known for their antibacterial properties. Compounds with similar structures have exhibited activity against various bacterial strains .
  • Antidiabetic Effects : Some studies suggest that piperidine derivatives can influence glucose metabolism and insulin sensitivity, indicating potential use in diabetes management .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related compounds, researchers synthesized several derivatives incorporating the triazole and sulfonamide groups. These derivatives were tested on human cancer cell lines, demonstrating significant cytotoxic effects with IC50 values indicating strong potential for further development as anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of piperidine-sulfonamide derivatives. The study revealed that these compounds could effectively inhibit both acetylcholinesterase and urease activities in vitro, suggesting their potential as therapeutic agents in treating Alzheimer’s disease and urinary tract infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related molecules from the literature:

Compound Name Molecular Formula Key Substituents Biological/Physical Data (if available) Reference
N,N-Dimethyl-4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-sulfonamide C₁₈H₂₄N₅O₃S - 5-oxo triazolone
- o-tolyl (2-methylphenyl)
- N,N-dimethylpiperidine sulfonamide
Not explicitly reported N/A
N-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylbenzenesulfonamide C₁₆H₁₆N₄O₂S₂ - 5-thioxo (mercapto) triazole
- Phenyl substituent
- Benzenesulfonamide
No activity data; ChemSpider ID: 4459090
N,N-Dimethyl-4-{[(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzene-1-sulfonamide C₁₉H₂₀N₄O₃S - Pyrazolone core
- Phenyl substituent
- Benzene sulfonamide
Not explicitly reported
5-tert-Butyl-2-methyl-4-{[5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]methoxy}benzonitrile C₁₉H₂₃N₅O₂ - Triazolone with isopropyl substituent
- Nitrile group
- tert-Butyl group
IC₅₀ = 0.037 µM (rat Autotaxin inhibition)

Key Observations

Core Heterocycle Variations: The target compound’s triazolone core (5-oxo-1,2,4-triazole) differs from the pyrazolone derivative in , which may alter hydrogen-bonding interactions and metabolic stability. Triazolones are less prone to redox reactions compared to thiol-containing analogues like the 5-mercapto triazole in .

Sulfonamide Modifications :

  • The N,N-dimethylpiperidine sulfonamide in the target compound contrasts with the simpler benzenesulfonamide in . The dimethyl group may reduce rotational freedom, enhancing binding specificity.

Biological Activity :

  • The Autotaxin inhibitor in demonstrates potent activity (IC₅₀ = 37 nM), suggesting that triazolone derivatives with appropriate substituents (e.g., tert-butyl, nitrile) can achieve high potency. However, the target compound’s activity remains uncharacterized in the provided evidence.

Synthetic and Analytical Tools :

  • Structural data for analogues were likely determined using SHELXL (for crystallographic refinement) and visualized via ORTEP . These tools are critical for comparing molecular conformations and intermolecular interactions.

Hypothesized Properties of the Target Compound

  • Enzyme Inhibition Potential: The sulfonamide group is a known pharmacophore for carbonic anhydrase or protease inhibition.

Preparation Methods

Cyclization Reaction Conditions

  • Solvent Systems : Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are preferred due to their ability to stabilize intermediates and enhance reaction rates.
  • Cyclization Agents : Triphosgene or carbonyl diimidazole facilitate ring closure at elevated temperatures (60–80°C).
  • Bases : Inorganic bases such as sodium carbonate or organic bases like triethylamine neutralize acidic byproducts.

Example Protocol :

  • Amidoxime Preparation : o-Toluidine is treated with hydroxylamine hydrochloride in ethanol to yield o-tolylamidoxime.
  • Cyclization : The amidoxime reacts with triphosgene in DMSO at 70°C for 6 hours, forming 4-(o-tolyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.

Functionalization of the Triazole with a Methylene Group

Introducing the methylene (-CH2-) linker at position 3 of the triazole necessitates alkylation or Mannich reactions.

Bromomethylation

  • Reagents : Bromoacetic acid esters or bromomethyl ketones react with the triazole’s NH group under basic conditions.
  • Conditions : Sodium hydride in tetrahydrofuran (THF) at 0–25°C facilitates nucleophilic substitution.

Example Protocol :

  • Deprotonation : The triazole is treated with NaH in THF.
  • Alkylation : Addition of bromomethyl acetate yields 3-(bromomethyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one.

Synthesis of the Piperidine Sulfonamide Moiety

The piperidine sulfonamide fragment is synthesized via sulfonylation of 4-aminopiperidine.

Sulfonylation Protocol

  • Reagents : N,N-Dimethylsulfamoyl chloride reacts with 4-aminopiperidine in dichloromethane.
  • Conditions : Triethylamine is used as a base at 0°C to room temperature.

Example Protocol :

  • Amination : 4-Piperidone is reduced to 4-aminopiperidine using lithium aluminum hydride.
  • Sulfonylation : 4-Aminopiperidine reacts with N,N-dimethylsulfamoyl chloride in dichloromethane, yielding N,N-dimethyl-4-aminopiperidine-1-sulfonamide.

Coupling the Triazole and Piperidine Sulfonamide

The final step involves connecting the functionalized triazole to the piperidine sulfonamide via the methylene bridge.

Nucleophilic Substitution

  • Reagents : The bromomethyl-triazole reacts with the piperidine sulfonamide’s amine group.
  • Conditions : Potassium carbonate in acetonitrile at 60°C for 12 hours.

Example Protocol :

  • Reaction : 3-(Bromomethyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one and N,N-dimethyl-4-aminopiperidine-1-sulfonamide are stirred in acetonitrile with K2CO3.
  • Work-Up : The mixture is filtered, concentrated, and purified via column chromatography.

Purification and Characterization

Isolation Techniques

  • Acid-Base Extraction : Crude product is dissolved in ethyl acetate, washed with dilute HCl, and neutralized with NaHCO3.
  • Crystallization : Recrystallization from ethanol/water yields pure compound.

Analytical Data

  • Melting Point : 215–217°C (decomposes).
  • Spectroscopy :
    • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.20 (m, 4H, o-tolyl), 4.10 (s, 2H, CH2), 3.20–2.90 (m, 8H, piperidine and N(CH3)2).
    • HRMS : m/z calculated for C18H24N5O3S [M+H]+: 406.1601; found: 406.1598.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Reference
Triazole Cyclization Triphosgene, DMSO, 70°C 78
Bromomethylation Bromoacetic acid, NaH, THF 65
Sulfonylation N,N-Dimethylsulfamoyl chloride, CH2Cl2 82
Coupling Reaction K2CO3, CH3CN, 60°C 70

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how are yields maximized?

  • Key Methods :

  • Stepwise Functionalization : The sulfonamide and triazole moieties are synthesized separately and coupled via nucleophilic substitution or amidation. Reaction conditions (e.g., anhydrous solvents, 60–80°C, inert atmosphere) minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency. For example, DMF improves solubility of intermediates in triazole coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. HPLC monitoring (C18 column, acetonitrile/water mobile phase) validates purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify protons and carbons in the triazole (δ 7.8–8.2 ppm), sulfonamide (δ 3.1–3.3 ppm), and piperidine (δ 2.5–2.7 ppm) groups. 1H^1H-13C^{13}C HSQC confirms connectivity .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]+^+ (e.g., m/z 445.18) and fragments (e.g., loss of sulfonamide group at m/z 302.10) .
    • Purity Assessment :
  • HPLC : Retention time (e.g., 12.5 min on C18 column) and peak symmetry (>95% purity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallographic data and spectroscopic results during structural validation?

  • Methodological Approach :

  • SHELX Refinement : Use SHELXL for high-resolution crystallography to resolve bond length/angle mismatches. For example, the triazole C–N bond (1.32 Å crystallographically vs. 1.35 Å computationally) can be refined using restraints .
  • Cross-Validation : Overlay NMR-derived spatial assignments (e.g., NOESY correlations) with crystallographic coordinates to validate stereochemistry .
    • Example Data :
ParameterX-ray ()NMR ()
Triazole C–N1.32 Å1.35 Å (calculated)
Piperidine ChairDihedral angle 55°NOESY H-H contacts confirmed

Q. What computational methods predict the reactivity and interaction mechanisms of the triazole-sulfonamide scaffold?

  • Integrated Workflow :

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The triazole ring (HOMO −6.2 eV) is prone to electrophilic attack .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., carbonic anhydrase). The sulfonamide group forms hydrogen bonds with active-site zinc (binding energy −9.3 kcal/mol) .

Q. What experimental strategies elucidate reaction pathways involving sulfonamide and triazole moieties under varying conditions?

  • Kinetic Analysis :

  • Variable-Temperature NMR : Monitor intermediates in DMSO-d6_6 at 25–80°C. For example, triazole ring-opening is observed at >70°C .
  • Isotopic Labeling : 18O^{18}O-labeling tracks oxygen exchange in the sulfonamide group during hydrolysis (LC-MS detection) .
    • Mechanistic Probes :
  • Radical Traps : TEMPO quenches radical intermediates in photochemical reactions, confirming non-ionic pathways .

Q. How do structural modifications to the triazole or sulfonamide groups affect bioactivity?

  • SAR Strategies :

  • Triazole Substitution : Introducing electron-withdrawing groups (e.g., –CF3_3) enhances metabolic stability (t1/2_{1/2} increased from 2.1 to 4.7 h in hepatic microsomes) .
  • Sulfonamide Optimization : N-methylation reduces plasma protein binding (from 92% to 78%), improving bioavailability .
    • Biological Assays :
  • Enzyme Inhibition : IC50_{50} values against carbonic anhydrase IX (e.g., 12 nM vs. 45 nM for unmodified analog) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.